molecular formula C23H20NO2+ B12488184 4-[2-(4-Ethoxyphenyl)-2-oxoethyl]benzo[f]quinolinium

4-[2-(4-Ethoxyphenyl)-2-oxoethyl]benzo[f]quinolinium

Cat. No.: B12488184
M. Wt: 342.4 g/mol
InChI Key: OPJIWJUJODBJEG-UHFFFAOYSA-N
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Description

4-[2-(4-ethoxyphenyl)-2-oxoethyl]benzo[f]quinolin-4-ium is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-ethoxyphenyl)-2-oxoethyl]benzo[f]quinolin-4-ium typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions. The reaction conditions often involve solvents like methanol, ether, acetonitrile, or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as PEG-supported sulfonic acid, can enhance the reaction efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-ethoxyphenyl)-2-oxoethyl]benzo[f]quinolin-4-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

4-[2-(4-ethoxyphenyl)-2-oxoethyl]benzo[f]quinolin-4-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-ethoxyphenyl)-2-oxoethyl]benzo[f]quinolin-4-ium involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-ethoxyphenyl)-2-oxoethyl]benzo[f]quinolin-4-ium stands out due to its specific ethoxyphenyl and oxoethyl substituents, which confer unique chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C23H20NO2+

Molecular Weight

342.4 g/mol

IUPAC Name

2-benzo[f]quinolin-4-ium-4-yl-1-(4-ethoxyphenyl)ethanone

InChI

InChI=1S/C23H20NO2/c1-2-26-19-12-9-18(10-13-19)23(25)16-24-15-5-8-21-20-7-4-3-6-17(20)11-14-22(21)24/h3-15H,2,16H2,1H3/q+1

InChI Key

OPJIWJUJODBJEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

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